3-benzylpentanedioic Acid
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Overview
Description
3-Benzylpentanedioic acid is an organic compound with the molecular formula C12H14O4 It is a derivative of pentanedioic acid, where a benzyl group is attached to the third carbon atom of the pentanedioic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Benzylpentanedioic acid can be synthesized through multiple synthetic routes. One common method involves the multi-step reaction starting from diethyl benzylmalonate. The steps include:
- Reduction of diethyl benzylmalonate using lithium aluminum hydride (LiAlH4).
- Subsequent treatment with methanesulfonyl chloride (MeSO2Cl) followed by aqueous sodium hydroxide (NaOH) to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial production. These methods would likely involve the use of large-scale reactors and purification systems to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Benzylpentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Formation of benzyl ketones or benzyl carboxylic acids.
Reduction: Formation of benzyl alcohols.
Substitution: Formation of nitrobenzyl or halobenzyl derivatives.
Scientific Research Applications
3-Benzylpentanedioic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-benzylpentanedioic acid involves its interaction with various molecular targets. The benzyl group can participate in hydrophobic interactions, while the carboxylic acid groups can form hydrogen bonds with target molecules. These interactions can influence the compound’s reactivity and its ability to act as a precursor in various chemical reactions.
Comparison with Similar Compounds
Pentanedioic acid: The parent compound without the benzyl group.
Benzylmalonic acid: A similar compound with a benzyl group attached to a malonic acid backbone.
Phenylacetic acid: Another compound with a benzyl group, but with different structural properties.
Uniqueness: 3-Benzylpentanedioic acid is unique due to the specific positioning of the benzyl group on the pentanedioic acid chain
Properties
IUPAC Name |
3-benzylpentanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c13-11(14)7-10(8-12(15)16)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKFYKDZHMELQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(=O)O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32386-49-5 |
Source
|
Record name | 3-benzylpentanedioic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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